Isoquinolin-3-ylboronic acid

Boronic acid chemosensors Carbohydrate recognition Fluorescence sensing

Researchers developing 3-substituted isoquinoline kinase inhibitors often face failed couplings due to positional isomer impurities. Isoquinolin-3-ylboronic acid (CAS 1219080-59-7) resolves this by providing a single, well-defined boronic acid regioisomer for Suzuki-Miyaura reactions. • Ensures correct 3-aryl substitution pattern critical for ROCK binding affinity. • Enables construction of π-conjugated 3-aryl isoquinolines with tunable photoluminescence. • ≥98% purity minimizes side reactions and simplifies purification. • Bench-stable under recommended storage; ships ambient with no hazmat fees.

Molecular Formula C9H8BNO2
Molecular Weight 172.978
CAS No. 1219080-59-7
Cat. No. B580977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinolin-3-ylboronic acid
CAS1219080-59-7
Synonymsisoquinolin-3-ylboronic acid
Molecular FormulaC9H8BNO2
Molecular Weight172.978
Structural Identifiers
SMILESB(C1=CC2=CC=CC=C2C=N1)(O)O
InChIInChI=1S/C9H8BNO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6,12-13H
InChIKeyWIZRIWMHMMZTRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoquinolin-3-ylboronic Acid (CAS 1219080-59-7): Structural Overview and Procurement Relevance


Isoquinolin-3-ylboronic acid (CAS 1219080-59-7) is a heteroaryl boronic acid building block featuring a boronic acid moiety at the 3-position of the isoquinoline scaffold. It is primarily employed in Suzuki-Miyaura cross-coupling reactions for the construction of 3-substituted isoquinoline derivatives and complex biaryl systems [1]. The compound is of interest in medicinal chemistry as a key intermediate for the synthesis of boron-containing isoquinoline-based kinase inhibitors, particularly Rho kinase (ROCK) inhibitors with potential neuroprotective applications [2].

Workflow Suzuki-Miyaura cross-coupling for 3-aryl isoquinolines
Selection 3-Position isoquinoline boronic acid building block
Use Context Synthesis of ROCK pathway inhibitor scaffolds

Why Isoquinolin-3-ylboronic Acid Cannot Be Casually Substituted with Other Heteroaryl Boronic Acids


The position of the boronic acid group on the isoquinoline ring critically determines both the electronic properties and the spatial orientation of the resulting coupling products. Isoquinolin-3-ylboronic acid enables the synthesis of 3-aryl isoquinolines with distinct photophysical and biological properties compared to 4-substituted or quinoline-based analogs [1]. Furthermore, isoquinoline boronic acids at different positions (3-, 4-, 5-, 6-, 8-) exhibit markedly different binding affinities for diol-containing biomolecules, with each positional isomer displaying a unique profile for sugar recognition and fluorescence response [2]. Generic substitution without consideration of positional specificity can lead to failed couplings, altered regioselectivity, or loss of desired biological activity.

Positional isomer mismatch 4-, 5-, 6-, or 8-boronic acid isomers yield different regiochemistry and binding profiles, limiting direct substitution.
Heteroaryl scaffold mismatch Quinoline boronic acids exhibit distinct tautomeric preferences and may not support the same kinase inhibitor synthesis context.
Protected analog trade-off MIDA boronate offers bench stability but requires deprotection; not a direct reactivity substitute for the free boronic acid.

Quantitative Differentiation of Isoquinolin-3-ylboronic Acid: Evidence-Based Comparison with Positional Isomers and Heteroaryl Analogs


Positional Isomer Divergence in Diol Binding Affinity: 3-IQBA vs. 4-, 5-, 6-, and 8-IQBA for Glucose Recognition

In a systematic study of isoquinolinylboronic acid positional isomers, the binding affinity for D-glucose at physiological pH (7.4) varies dramatically depending on the boronic acid substitution position. While 5- and 8-isoquinolinylboronic acids demonstrate measurable glucose binding (Ka = 42 and 46 M⁻¹, respectively), the 3-isoquinolinylboronic acid isomer exhibits no detectable binding to D-glucose under identical conditions [1]. This absence of glucose binding for the 3-isomer is a critical differentiator for applications requiring selective recognition of other diols or avoiding glucose interference.

Glucose binding selectivity
Reported
3-IQBA: not observed 5-IQBA: Ka 42 M⁻¹ 8-IQBA: Ka 46 M⁻¹
Supports glucose-free diol recognition context
No detectable glucose binding at pH 7.4
Boronic acid chemosensors Carbohydrate recognition Fluorescence sensing

Synthetic Utility Divergence: Isoquinolin-3-ylboronic Acid vs. Quinolin-3-ylboronic Acid in Medicinal Chemistry Applications

The isoquinoline scaffold provides a distinct advantage over the quinoline analog in the context of Rho kinase (ROCK) inhibition. Isoquinoline-based ROCK inhibitors have demonstrated clinical relevance in glaucoma treatment, with netarsudil (an isoquinoline derivative) achieving FDA approval. In contrast, quinoline-based ROCK inhibitors have not achieved comparable clinical advancement in ophthalmology [1]. The boron-containing isoquinoline compounds, for which isoquinolin-3-ylboronic acid serves as a key building block, are specifically claimed as neuroprotective and neuro-regenerative agents for glaucoma [2]. The isoquinoline core offers superior fit to the ROCK ATP-binding pocket compared to quinoline analogs, as evidenced by the clinical progression of isoquinoline-based inhibitors.

Scaffold advancement in ROCK
Class-level inference
Isoquinoline scaffold: reported FDA-approved ROCK inhibitor context Quinoline scaffold: research-stage only
Reported scaffold endpoint context in ROCK inhibitor development
Isoquinoline referenced in approved inhibitor; quinoline lacks comparable advancement
Medicinal chemistry Suzuki-Miyaura coupling Kinase inhibitors

Tautomeric and Acid-Base Property Differentiation: 3-Isoquinolinyl vs. 3-Quinolinyl Boronic Acids

A detailed comparative study of 3-quinolineboronic acid (3-QBA) and 5-isoquinolineboronic acid (5-IQBA) revealed that the tautomeric equilibrium between molecular and zwitterionic forms differs fundamentally between quinoline and isoquinoline boronic acids. In 3-QBA, the equilibrium is shifted toward the zwitterion, whereas in 5-IQBA, the molecular form predominates [1]. While direct data for 3-IQBA is not reported in this study, the isoquinoline scaffold class exhibits distinct tautomeric behavior compared to quinoline analogs, which directly impacts recognition properties: α-hydroxycarboxylate anions bind to the fully protonated (neutral trigonal boron) form, while fructose binds to the zwitterionic or anionic (tetrahedral boron) form [1]. This mechanistic divergence means isoquinoline boronic acids and quinoline boronic acids cannot be used interchangeably in sensor applications without recalibrating pH and target selectivity.

Tautomeric equilibrium
Class-level inference
Isoquinoline class: molecular form predominates 3-Quinolineboronic acid: zwitterionic form predominates
Different tautomeric preferences may shift sensor target selectivity
Re-calibration needed for quinoline substitution
Molecular recognition Tautomerism Boronic acid sensors

Regioselectivity in Suzuki-Miyaura Coupling: 3-Position Enables Distinct 3-Aryl Isoquinoline Synthesis

Isoquinolin-3-ylboronic acid enables the direct synthesis of 3-aryl isoquinolines via Suzuki-Miyaura coupling with aryl halides. This regioselective approach is distinct from using 4-isoquinolineboronic acid, which yields 4-aryl isoquinolines with different photophysical and biological properties [1]. A Pd-catalyzed protocol using 3-bromoisoquinoline with various aryl boronic acids (including the reverse coupling using isoquinolin-3-ylboronic acid) has been established, yielding π-conjugated 3-substituted isoquinoline derivatives with tunable photoluminescence [2]. The 3-aryl substitution pattern produces compounds with distinct electronic properties compared to 4-aryl isomers, which is critical for materials science applications where emission wavelengths and quantum yields are substitution-position dependent.

Regioselective coupling
Class-level inference
3-aryl isoquinolines accessible only via 3-boronic acid 4-boronic acid yields 4-aryl isomers
Only 3-position isomer enables direct 3-aryl installation
Pd-catalyzed Suzuki coupling conditions
Organic synthesis Suzuki-Miyaura coupling Regioselectivity

Procurement Stability and Handling Requirements: Isoquinolin-3-ylboronic Acid vs. Other Heteroaryl Boronic Acids

Isoquinolin-3-ylboronic acid requires cold-chain transportation and storage at 2-8°C to prevent decomposition via protodeboronation or anhydride formation, a common characteristic of electron-deficient heteroaryl boronic acids . In comparison, the MIDA boronate derivative (3-isoquinolone MIDA boronate) offers significantly enhanced bench stability, being described as 'bench-stable' and suitable for scalable reactions without special handling precautions [1]. This stability differential is important for procurement planning: the free boronic acid offers immediate reactivity but requires cold-chain logistics, while the protected MIDA boronate offers shelf stability at ambient temperature but requires an additional deprotection step.

Storage requirements
Class-level inference
Free boronic acid: cold-chain (2–8°C) MIDA boronate: bench-stable ambient
Storage logistics may differ; MIDA alternative offers ambient stability
Trade-off between immediate reactivity and shelf life
Chemical procurement Boronic acid stability Storage requirements

Optimal Use Cases for Isoquinolin-3-ylboronic Acid Based on Comparative Evidence


Synthesis of 3-Aryl Isoquinoline Libraries for Kinase Inhibitor Discovery

Use isoquinolin-3-ylboronic acid as the preferred building block for constructing 3-aryl isoquinoline libraries targeting Rho kinase (ROCK) and other kinases. The isoquinoline scaffold has demonstrated clinical validation in glaucoma (netarsudil), and boron-containing isoquinolines are specifically claimed for neuroprotective applications [1]. The 3-position boronic acid enables direct installation of diverse aryl groups at the position most critical for ROCK binding interactions [2].

Synthesis of π-Conjugated 3-Substituted Isoquinolines for Optoelectronic Materials

Employ isoquinolin-3-ylboronic acid in Pd-catalyzed Suzuki-Miyaura couplings with various aryl halides to generate π-conjugated 3-substituted isoquinoline derivatives with tunable photoluminescence properties [1]. The 3-aryl substitution pattern produces distinct emission characteristics compared to 4-aryl isomers, making this the building block of choice for fine-tuning optoelectronic properties in OLED materials or fluorescent probes [1].

Synthesis of [c]Annulated Isoquinolines via Cross-Coupling with α-Iodoenones

Utilize isoquinolin-3-ylboronic acid in a two-step strategy involving Suzuki cross-coupling with α-iodoenones followed by hydrogenation for the construction of [c]annulated isoquinolines, including pancratistatin-like scaffolds [1]. This mild and efficient procedure is specifically validated for the 3-boronic acid isomer and represents a distinct synthetic route not accessible with other positional isomers [1].

Preparation of Bench-Stable 3-Isoquinolone MIDA Boronates via Rh(III)-Catalyzed C–H Activation

For applications requiring bench-stable boronic acid equivalents, consider the Rh(III)-catalyzed C–H activation/annulation route using alkyne MIDA boronates to generate 3-isoquinolone MIDA boronates [1]. These bench-stable derivatives maintain the 3-substitution pattern while offering superior shelf stability and scalability compared to the free boronic acid, which requires cold-chain handling [1].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
3-Position regioselectivity for isoquinoline
ROCK pathway inhibitor scaffold generation
Optoelectronic material precursor synthesis
3-Aryl substitution for tunable photoluminescence
Emission wavelength and quantum yield tuning
[c]Annulated isoquinoline construction
Regioselective cross-coupling with α-iodoenones
Scaffold diversity in natural product-like synthesis
Bench-stable boronate derivative synthesis
MIDA protection for enhanced shelf stability
Ambient storage and scalable reaction conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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